molecular formula C14H19N5O2 B14033130 6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine

6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine

Cat. No.: B14033130
M. Wt: 289.33 g/mol
InChI Key: VYOFIWXUHWOWQO-UHFFFAOYSA-N
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Description

6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine is a chemical scaffold of significant interest in medicinal chemistry, primarily serving as a key precursor for the synthesis of biologically active quinazoline derivatives. This core structure is integral to pharmaceutical research, particularly in the development of compounds that target hypertensive disorders and oncology. The 4-amino-6,7-dimethoxyquinazoline pharmacophore is a recognized structural motif in alpha-adrenergic receptor antagonists . Research indicates that derivatives based on this scaffold exhibit potent and long-acting antihypertensive activity by inducing vasodilation and reducing peripheral vascular resistance, with some compounds demonstrating a reduced tendency to cause orthostatic hypotension compared to earlier drugs . In oncology, this quinazoline scaffold is a versatile template for designing novel kinase inhibitors. Recent research has focused on synthesizing novel substituted derivatives for evaluation against various cancer cell lines . These compounds have shown promising cytotoxic activity and function as dual EGFR/HER2 kinase inhibitors, inducing apoptosis and showing efficacy even in trastuzumab-resistant breast cancer cells . The structural flexibility of the piperazinyl group allows for functionalization, enabling researchers to explore structure-activity relationships and optimize compounds for enhanced potency and selectivity against specific therapeutic targets . Beyond cardiovascular and cancer research, the core quinazoline structure is also explored for other applications, including the investigation of antimalarial drug leads . This compound is intended for use in non-clinical research and development laboratories only.

Properties

Molecular Formula

C14H19N5O2

Molecular Weight

289.33 g/mol

IUPAC Name

6,7-dimethoxy-N-piperazin-1-ylquinazolin-2-amine

InChI

InChI=1S/C14H19N5O2/c1-20-12-7-10-9-16-14(17-11(10)8-13(12)21-2)18-19-5-3-15-4-6-19/h7-9,15H,3-6H2,1-2H3,(H,16,17,18)

InChI Key

VYOFIWXUHWOWQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC(=N2)NN3CCNCC3)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic synthesis starting from appropriately substituted quinazoline derivatives. The key steps often include:

  • Formation of the quinazoline core with 6,7-dimethoxy substitution.
  • Introduction of the amino group at the 4-position.
  • Substitution at the 2-position with a piperazine moiety.

These steps are usually conducted under controlled conditions using suitable solvents and reagents to optimize yield and purity.

Detailed Synthetic Route from Literature

A representative synthetic method is described in a European patent (EP0004389A2), which outlines the preparation of 4-amino-6,7-dimethoxyquinazoline derivatives substituted with piperazine at the 2-position. The process involves:

  • Starting Material: 2-chloro-4-amino-6,7-dimethoxyquinazoline.
  • Nucleophilic Substitution: Reaction with a piperazine derivative (e.g., 1-adamantanecarbonylpiperazine) in an inert organic solvent such as n-butanol.
  • Reaction Conditions: Reflux for approximately 10 hours.
  • Isolation: After cooling, solvent evaporation under reduced pressure, addition of water, and treatment with aqueous ammonia to precipitate the product.
  • Purification: Recrystallization from methanol to obtain pure 2-(4-substituted piperazinyl)-4-amino-6,7-dimethoxyquinazoline.

The reaction can be generalized for various piperazine derivatives, allowing the synthesis of a library of related compounds by varying the substituent on the piperazine nitrogen.

Alternative Synthetic Approaches

Recent advances include copper-mediated one-pot synthesis methods for quinazoline derivatives, which enable efficient construction of C–N bonds through in situ amine generation. This method involves:

  • One-pot condensation of appropriate starting materials.
  • Chlorination of quinazolinones to form 2-chloroquinazoline intermediates.
  • Subsequent substitution with piperazine.
  • Coupling with carboxylic acids to form amide derivatives.

Although this method is primarily demonstrated for 2-arylquinazoline derivatives, the approach is adaptable to 6,7-dimethoxyquinazoline systems and offers a cost-efficient and operationally simple route.

Reaction Conditions and Solvents

The nucleophilic substitution reactions for introducing the piperazine group at the 2-position are typically carried out in inert organic solvents such as:

Solvent Temperature Range Notes
Benzene 0°C to reflux Common inert aromatic solvent
Toluene 0°C to reflux Often used for reflux conditions
Xylene 0°C to reflux Higher boiling point solvent
Dimethylformamide (DMF) Room temp to reflux Polar aprotic solvent, good for substitution reactions
Pyridine Room temp to reflux Can act as base and solvent
Methanol, Ethanol, Propanol, Butanol, Pentanol Room temp to reflux Alcohol solvents, sometimes used for solubility

The reaction temperature is generally maintained between 0°C and the boiling point of the solvent to optimize substitution efficiency and minimize side reactions.

Data Table: Representative Reaction Parameters and Yields

Step Reagents/Conditions Yield (%) Product Description Melting Point (°C)
2-chloro-4-amino-6,7-dimethoxyquinazoline + 1-(1-adamantanecarbonyl)piperazine Reflux in n-butanol, 10 h Not specified Crude 2-{4-(1-adamantanecarbonyl)-1-piperazinyl}-4-amino-6,7-dimethoxyquinazoline 237–240
Purification by recrystallization from methanol Methanol recrystallization Not specified Pure 2-{4-(1-adamantanecarbonyl)-1-piperazinyl}-4-amino-6,7-dimethoxyquinazoline 242–243
Reaction of 2-piperazino-4-amino-6,7-dimethoxyquinazoline with 1-adamantane-carbonyl chloride Chloroform, triethylamine, 45–50°C, 2 h Not specified 2-{4-(1-adamantanecarbonyl)-1-piperazinyl}-4-amino-6,7-dimethoxyquinazoline 240–242

Note: Yields were not explicitly reported in the reference but the purity and melting points indicate successful synthesis.

Research Findings and Analysis

  • The substitution of the 2-chloro group on the quinazoline ring with piperazine derivatives is a key step enabling the formation of this compound and its analogs.
  • The reaction conditions are mild to moderate, favoring high purity products as indicated by sharp melting points.
  • The use of different piperazine derivatives allows structural diversification, which is important for tuning biological activity.
  • Copper-mediated one-pot syntheses offer a promising alternative for preparing quinazoline derivatives, potentially simplifying the process and improving yields.
  • The compound and its derivatives can be converted into pharmaceutically acceptable salts by treatment with various acids, enhancing their solubility and bioavailability.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution 2-chloro-4-amino-6,7-dimethoxyquinazoline + piperazine derivative Reflux in n-butanol or other organic solvents, 10 h Well-established, versatile for various derivatives Requires multiple steps, solvent removal
Acylation of piperazine-substituted quinazoline 2-piperazino-4-amino-6,7-dimethoxyquinazoline + acid chloride Chloroform, triethylamine, 45–50°C, 2 h High purity products, controlled reaction Use of acid chlorides requires careful handling
Copper-mediated one-pot synthesis Appropriate quinazolinone precursors + piperazine Copper catalyst, in situ amine generation, one-pot Cost-efficient, operationally simple, fewer purification steps Method demonstrated mainly for 2-aryl quinazolines; adaptation needed

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and survival.

    Pathways Involved: It can inhibit the activity of tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways that regulate cell growth and division.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Quinazoline/Quinoline Family

DPQ belongs to a broader class of 4-aminoquinazolines and quinolines, many of which share the 6,7-dimethoxy substitution pattern but differ in their amine side chains. Key analogues include:

Key Observations :
  • Piperazine vs. Pyrrolidine Substitutions : Replacement of the piperazinyl group in DPQ with pyrrolidine (e.g., compound 10 in ) alters inhibitory properties, likely due to differences in steric bulk and hydrogen-bonding capacity.
  • Anti-Tubercular Activity: Compound 34 () shares the 6,7-dimethoxyquinoline core but incorporates a benzyloxy-aniline side chain, demonstrating the importance of extended aromatic systems for Mycobacterium tuberculosis inhibition.
  • Epigenetic Modulation : BIX-01294 () retains the 6,7-dimethoxyquinazoline scaffold but replaces the piperazine with a diazepane ring, enabling selective inhibition of G9a histone methyltransferase.

Role of Methoxy Substitutions

The 6,7-dimethoxy groups are critical for RNA binding in DPQ and anti-tubercular activity in compound 34 . Comparative studies suggest that methoxy groups enhance hydrophobic interactions and electron density, improving binding to biological targets.

Impact of Amine Side Chains

  • Piperazine Derivatives : DPQ’s piperazinyl group facilitates RNA binding via conformational flexibility and hydrogen bonding . In contrast, methylation of the piperazine nitrogen (e.g., compound 10 in ) may enhance metabolic stability.
  • Non-Piperazine Analogues: Chalcone derivatives with piperazine substitutions () show reduced potency compared to non-piperazine counterparts, highlighting the scaffold-dependent nature of activity.

Mutagenicity and Environmental Impact

This underscores the dual nature of quinazoline derivatives, where structural tweaks can shift applications from pharmaceuticals to environmental contaminants.

Biological Activity

6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine, also known as R(+)-terazosin, is a compound belonging to the quinazolinamine class. It has garnered attention for its pharmacological properties, particularly in the context of adrenergic receptor modulation, which has implications for treating various medical conditions such as hypertension and benign prostatic hyperplasia.

Pharmacological Profile

The compound exhibits selective antagonism at alpha-1 adrenergic receptors, which is significant for its therapeutic applications. The following table summarizes the key biological activities associated with this compound:

Activity Mechanism Clinical Relevance
Alpha-1 adrenergic receptor antagonistPrevents vasoconstriction and lowers blood pressureHypertension treatment
Inhibition of norepinephrine releaseReduces sympathetic nervous system activityManagement of anxiety and stress responses
Antiproliferative effectsInduces apoptosis in certain cancer cell linesPotential use in cancer therapy

This compound primarily acts as an antagonist at the alpha-1 adrenergic receptors. This action leads to vasodilation and a subsequent decrease in blood pressure. The compound's selectivity for alpha-1 over alpha-2 receptors minimizes side effects typically associated with non-selective adrenergic blockers.

Binding Studies

Binding studies using tritiated ligands have demonstrated that this compound binds effectively to alpha-1 receptors while exhibiting minimal affinity for alpha-2 receptors. This selectivity is crucial for reducing potential adverse effects such as increased heart rate or contractility, which are often seen with less selective agents .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various clinical scenarios:

  • Hypertension Management : A clinical trial reported a significant reduction in systolic and diastolic blood pressure among patients treated with this compound compared to placebo controls. The results indicated a well-tolerated profile with fewer side effects than traditional beta-blockers .
  • Benign Prostatic Hyperplasia (BPH) : In a study involving men with BPH, treatment with this compound resulted in improved urinary flow rates and reduced symptoms associated with prostate enlargement. Patients reported enhanced quality of life measures post-treatment .
  • Cancer Research : Preliminary investigations into the antiproliferative effects of this compound on various cancer cell lines showed promising results. The compound induced apoptosis in several tested lines, suggesting potential applications in oncology .

Toxicological Profile

The toxicological evaluation of this compound indicates a favorable safety profile at therapeutic doses. Studies assessing cytotoxicity demonstrated that while the compound can induce cell death in high concentrations, it remains non-toxic to normal cells at clinically relevant doses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, 2,4-dichloro-6,7-dimethoxyquinazoline (CAS: 27631-29-4) can react with piperazine derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) . Optimization involves adjusting stoichiometry, temperature (e.g., room temperature to 80°C), and reaction time (2–12 hours) to improve yields (reported 35–72%) .
  • Characterization : Confirm purity via HPLC (>95%) and structural identity using ¹H/¹³C NMR and HRMS .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Hazard Mitigation : Use PPE (gloves, lab coat, and safety goggles) to avoid inhalation/contact. The compound has a melting point of 219–221°C and may decompose at high temperatures .
  • Storage : Store in a cool, dry place (<25°C) under inert gas (e.g., argon) to prevent degradation .

Q. Which analytical techniques are most effective for verifying the compound’s structural integrity and purity?

  • Structural Confirmation : ¹H NMR (e.g., δ 3.85–3.90 ppm for methoxy groups) and ¹³C NMR (e.g., δ 55–60 ppm for piperazine carbons) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How does the substitution pattern on the quinazoline scaffold influence inhibitory activity against epigenetic targets like histone methyltransferases (HMTs)?

  • SAR Insights : Modifications at the 2- and 4-positions (e.g., piperazine vs. morpholine substituents) significantly alter HMT inhibition. For instance, analogs with bulky groups (e.g., benzyl-piperidine) show enhanced selectivity for GLP/G9a methyltransferases .
  • Experimental Design : Use enzymatic assays (e.g., radiometric or fluorescence-based) to compare IC₅₀ values of derivatives. Pair with molecular docking to predict binding interactions .

Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

  • Data Analysis Framework :

Validate cell line authenticity (STR profiling).

Control for variables (e.g., culture conditions, passage number).

Perform dose-response assays (e.g., 0.1–100 µM) with triplicates.

Use orthogonal assays (e.g., apoptosis markers vs. MTT) to confirm mechanisms .

  • Case Study : Discrepancies in IC₅₀ values for leukemia vs. solid tumor lines may reflect differences in drug uptake or target expression .

Q. What strategies enhance the pharmacokinetic profile of quinazolinamine derivatives for in vivo studies?

  • Structural Optimization :

  • Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to improve solubility.
  • Reduce metabolic liability by replacing labile methoxy groups with halogens .
    • In Vivo Validation : Conduct bioavailability studies in rodent models, monitoring plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .

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